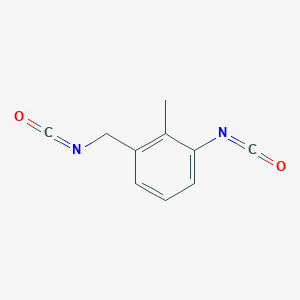
1-Isocyanato-3-(isocyanatomethyl)-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isocyanato-3-(isocyanatomethyl)-2-methylbenzene is an organic compound belonging to the class of isocyanates. It is characterized by the presence of two isocyanate groups attached to a benzene ring, with one of the isocyanate groups being substituted at the methyl position. This compound is known for its reactivity and is used in various industrial applications, particularly in the production of polymers and coatings .
Vorbereitungsmethoden
The synthesis of 1-Isocyanato-3-(isocyanatomethyl)-2-methylbenzene typically involves the reaction of 3-methylbenzyl chloride with phosgene to form the corresponding isocyanate. The reaction conditions often require the use of a solvent such as toluene and a catalyst to facilitate the reaction. Industrial production methods may involve continuous flow processes to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
1-Isocyanato-3-(isocyanatomethyl)-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ureas or carbamates.
Reduction: Reduction reactions typically yield amines.
Substitution: The isocyanate groups can undergo nucleophilic substitution reactions with alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively. Common reagents used in these reactions include hydrogen gas for reduction, and alcohols or amines for substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-Isocyanato-3-(isocyanatomethyl)-2-methylbenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various polymers and resins.
Biology: It is employed in the modification of biomolecules for research purposes.
Medicine: It is used in the development of drug delivery systems and medical coatings.
Industry: It is widely used in the production of coatings, adhesives, and sealants due to its reactivity and ability to form strong bonds
Wirkmechanismus
The mechanism of action of 1-Isocyanato-3-(isocyanatomethyl)-2-methylbenzene involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as alcohols, amines, and water, leading to the formation of urethanes, ureas, and carbamic acids. The molecular targets include hydroxyl and amino groups present in various substrates, facilitating the formation of strong covalent bonds .
Vergleich Mit ähnlichen Verbindungen
1-Isocyanato-3-(isocyanatomethyl)-2-methylbenzene can be compared with other isocyanates such as:
Hexamethylene diisocyanate (HDI): Used in the production of polyurethanes with high flexibility.
Toluene diisocyanate (TDI): Known for its use in flexible foam production.
Isophorone diisocyanate (IPDI): Used in coatings with high UV resistance. The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to other isocyanates .
Eigenschaften
CAS-Nummer |
88484-07-5 |
|---|---|
Molekularformel |
C10H8N2O2 |
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
1-isocyanato-3-(isocyanatomethyl)-2-methylbenzene |
InChI |
InChI=1S/C10H8N2O2/c1-8-9(5-11-6-13)3-2-4-10(8)12-7-14/h2-4H,5H2,1H3 |
InChI-Schlüssel |
YTNLJSWROFVQLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1N=C=O)CN=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Bis[(propan-2-yl)oxy]oxane](/img/structure/B14380277.png)
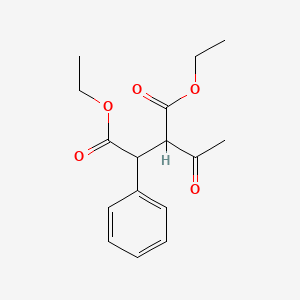
![1-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]-4-nitrobenzene](/img/structure/B14380285.png)
![{[(3-Bromo-2,3-dimethylbutan-2-yl)oxy]methyl}benzene](/img/structure/B14380289.png)

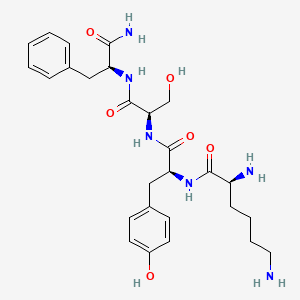
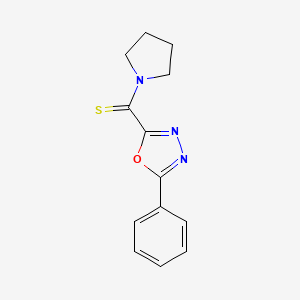
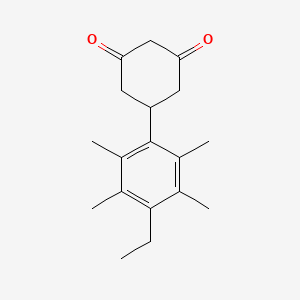
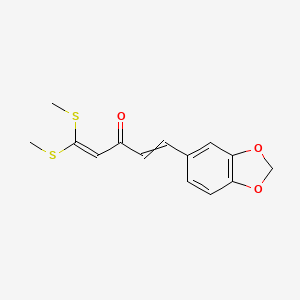
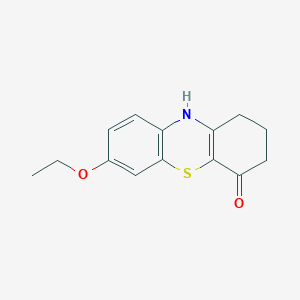
![11-(Chloromethyl)-5,6-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14380366.png)
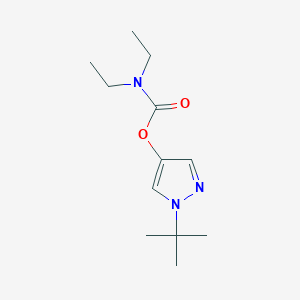
![1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]-1H-pyrazole](/img/structure/B14380386.png)
![1,1'-[Hexane-1,6-diylbis(oxy)]bis(3-aminopropan-2-ol)](/img/structure/B14380394.png)
